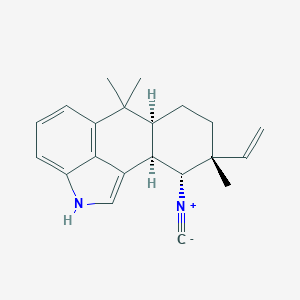
Hapalindole J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hapalindole J is a natural product that belongs to the hapalindole family of alkaloids. It is produced by cyanobacteria, which are photosynthetic microorganisms found in aquatic environments. Hapalindole J has been of great interest to researchers due to its potential as an anticancer agent.
Mechanism Of Action
The mechanism of action of hapalindole J is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and proliferation. Hapalindole J has been shown to inhibit the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle. It also inhibits the activity of topoisomerase, an enzyme that is involved in DNA replication. By inhibiting these enzymes, hapalindole J induces apoptosis in cancer cells.
Biochemical And Physiological Effects
Hapalindole J has been shown to have several biochemical and physiological effects. It inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. It also induces apoptosis in cancer cells. In addition, hapalindole J has been shown to have antibacterial and antifungal activity. However, the effects of hapalindole J on normal cells are not fully understood.
Advantages And Limitations For Lab Experiments
Hapalindole J has several advantages for lab experiments. It is a natural product that is produced by cyanobacteria, which makes it a valuable tool for studying natural product biosynthesis. It also has potential as an anticancer agent, which makes it a valuable tool for studying cancer biology. However, hapalindole J is a complex molecule with a unique structure, which makes its synthesis in the laboratory a challenging task. It is also produced in small quantities, which limits its availability for lab experiments.
Future Directions
There are several future directions for research on hapalindole J. One direction is to develop more efficient methods for synthesizing hapalindole J in the laboratory. This would allow researchers to study its anticancer properties in greater detail. Another direction is to study the effects of hapalindole J on normal cells. This would provide valuable information on its potential as a therapeutic agent. Finally, researchers could explore the potential of hapalindole J as an antibacterial and antifungal agent. This could lead to the development of new antibiotics and antifungal drugs.
Synthesis Methods
Hapalindole J is a complex molecule with a unique structure. It is synthesized by cyanobacteria through a series of enzymatic reactions. However, the synthesis of hapalindole J in the laboratory is a challenging task due to its complex structure. Researchers have developed various synthetic methods to produce hapalindole J, including total synthesis and semi-synthesis. The total synthesis involves the construction of the molecule from simple building blocks, while the semi-synthesis involves the modification of a natural precursor to produce hapalindole J. These methods have been successful in producing hapalindole J in small quantities.
Scientific Research Applications
Hapalindole J has been the subject of extensive research due to its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Hapalindole J works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. In addition to its anticancer properties, hapalindole J has also been shown to have antibacterial and antifungal activity.
properties
CAS RN |
106928-26-1 |
|---|---|
Product Name |
Hapalindole J |
Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2R,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
InChI Key |
SLUFHMQYBPOTFZ-RMYQPGKMSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Canonical SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
synonyms |
hapalindole J |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



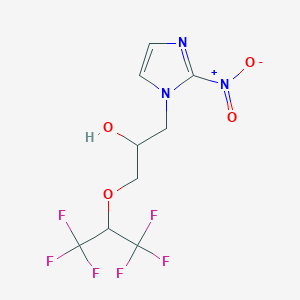
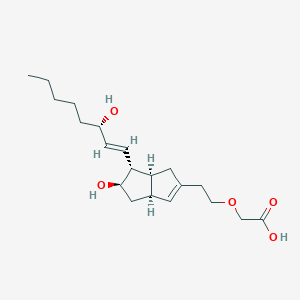
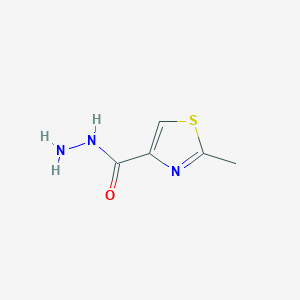
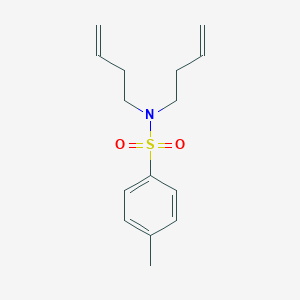

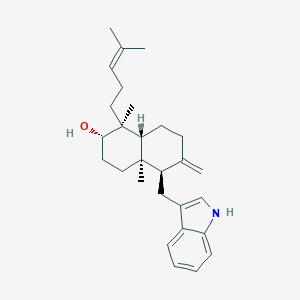
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
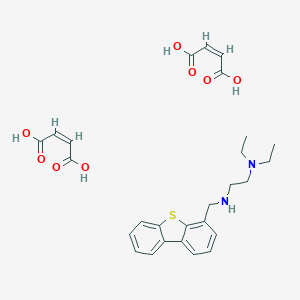

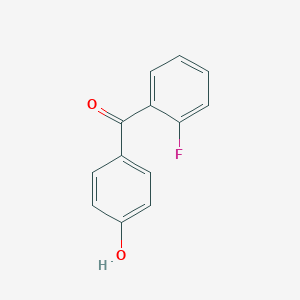

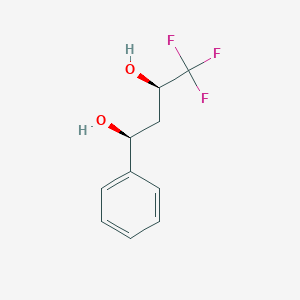
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
